molecular formula C11H16N2O3 B2942933 4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide CAS No. 478249-43-3

4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2942933
CAS No.: 478249-43-3
M. Wt: 224.26
InChI Key: YGOAPIXLOKWHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide (CAS 477870-54-5, MF C17H20N2O3, MW 300.36) is a pyrrole-2-carboxamide derivative offered as a high-purity research chemical. Compounds based on the pyrrole-2-carboxamide scaffold are of significant interest in medicinal chemistry and chemical biology for developing novel bioactive molecules . Tetrasubstituted pyrrole (TSP) derivatives have been identified as promising scaffolds for mimicking hydrophobic protein-protein interaction (PPI) hot-spot residues, particularly those found in α-helical structures . These mimetics can interfere with critical PPIs involved in cell cycle regulation, such as the p53-MDM2 interaction, and have shown targeted anticancer activity in vitro, for instance, against human epithelial melanoma A375 cells . The structural motif of this compound, featuring an acetyl group and a methoxypropyl carboxamide side chain, suggests potential for further functionalization and exploration as a core structure in designing PPI inhibitors. This product is intended for research and development use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, drugs, or cosmetics. Handle all chemicals with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(14)9-6-10(13-7-9)11(15)12-4-3-5-16-2/h6-7,13H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOAPIXLOKWHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, particularly at the α-positions (C3 and C5). Key reactions include:

Reaction TypeConditionsProducts/OutcomesReferences
BrominationNBS in CCl₄, 0°C5-bromo derivative (minor)
NitrationHNO₃/H₂SO₄, 0–5°C3-nitro isomer (major)
FormylationVilsmeier-Haack reagent5-formylpyrrole derivative

The acetyl group at C4 directs substitution to C3 and C5 via resonance deactivation. Methoxypropyl carboxamide at C2 exerts minimal steric hindrance but influences electronic distribution .

Acetyl Group Reactivity

The acetyl moiety participates in:

  • Nucleophilic acyl substitution : Reacts with amines (e.g., hydrazines) to form hydrazides under acidic conditions .

  • Knoevenagel condensation : With aromatic aldehydes in ethanol/piperidine, yielding α,β-unsaturated ketones .

Carboxamide Hydrolysis

The amide bond undergoes hydrolysis under contrasting conditions:

ConditionsReagentsProducts
Acidic (HCl, reflux)6M HCl, 12h1H-pyrrole-2-carboxylic acid
Basic (NaOH, Δ)2M NaOH, 80°C, 6hSodium carboxylate intermediate

Methoxypropyl chain stability: Ether linkages remain intact below 100°C but cleave in HBr/AcOH .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalysts/ConditionsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/ΔBiaryl derivatives at C5
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkyl/aryl pyrrole analogs

The brominated intermediate (from Section 1) serves as a key substrate .

Redox Reactions

  • Acetyl reduction : NaBH₄/EtOH selectively reduces the acetyl group to ethanol without affecting the pyrrole ring .

  • Amide reduction : LiAlH₄ in THF converts carboxamide to amine, yielding N-(3-methoxypropyl)-4-(1-hydroxyethyl)pyrrole .

Pharmacophore-Directed Modifications

Structural analogs demonstrate:

  • Acetyl → trifluoroacetyl substitution : Enhances metabolic stability (IC₅₀ improved 3-fold against MmpL3) .

  • Methoxypropyl → cyclopropyl replacement : Reduces LogP by 1.2 units, improving solubility .

Stability Under Physiological Conditions

  • pH-dependent degradation : Stable at pH 4–8 (t₁/₂ > 24h), but hydrolyzes rapidly in gastric fluid (pH 1.2, t₁/₂ = 2h) .

  • Photostability : UV irradiation (λ > 300nm) causes <5% decomposition in 48h, indicating robustness .

Scientific Research Applications

4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with a molecular formula of C11H16N2O3C_{11}H_{16}N_2O_3 and a molecular weight of 224.26 g/mol. It features an acetyl group, a methoxypropyl chain, and a pyrrole ring in its structure. The compound's uniqueness arises from the combination of acetyl and methoxypropyl groups, potentially enhancing its chemical stability and biological activity compared to its analogs.

Potential Applications

This compound has several potential applications:

  • Pharmaceutical research It is a promising candidate for pharmacological studies due to the diverse pharmacological properties of pyrrole derivatives.
  • Agrochemicals It can be used in the development of new pesticides and herbicides.
  • Material science It can be used in the synthesis of novel materials with specific properties.

Scientific Research

The biological activity of this compound has been a subject of investigation for potential therapeutic effects, with pyrrole derivatives known for diverse pharmacological properties, including antimicrobial and anticancer activities. Interaction studies often assess binding affinity to various biological targets to elucidate the compound's mechanism of action and potential therapeutic benefits.

Structural Features and Analogs

Compound NameStructural FeaturesUnique Aspects
4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamideBenzoyl group instead of acetylPotentially different biological activity due to benzoyl substitution
N-(3-methoxypropyl)-1H-pyrrole-2-carboxamideLacks acetyl groupFocuses on methoxypropyl chain without additional acyl modifications
4-benzoyl-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamideDifferent alkyl chain (methoxyethyl)Variations in hydrophobicity and biological interactions

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects

N-Substituents: The target’s 3-methoxypropyl group is a linear alkoxyalkyl chain, likely enhancing polarity and aqueous solubility compared to aromatic substituents like 3-chlorobenzyl (9c) or 3-bromobenzyl (9g). However, aryl groups may improve lipophilicity and membrane permeability . The triazolo-azepine-phenyl substituent in EN 300-1663065 introduces significant steric bulk and heterocyclic complexity, which could hinder synthetic scalability but offer unique binding interactions .

Position 4 Substituents :

  • The target’s acetyl group is less sterically demanding than the benzoyl group in 9c, which may reduce electronic withdrawal effects and alter binding affinity.

Position 1 and 5 Substituents: Derivatives like 9c and 9g feature benzyl groups at position 1 and methyl/phenyl at position 5, increasing molecular rigidity and steric hindrance.

Biological Activity

4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole derivatives, which are recognized for their diverse biological activities. This compound, characterized by its unique molecular structure (C₁₁H₁₆N₂O₃, molecular weight: 224.26 g/mol), has shown potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .

Chemical Structure and Synthesis

The compound features an acetyl group, a methoxypropyl chain, and a pyrrole ring. The synthesis typically involves several key steps to ensure high purity and yield. The structural characteristics of pyrrole derivatives suggest a range of pharmacological effects, making them interesting candidates for further research .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Pyrrole derivatives have been noted for their potential against bacterial strains, including drug-resistant pathogens. The structural modifications in pyrrole compounds can enhance their binding affinity and activity against specific targets .
  • Anticancer Properties : Studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the activation of apoptotic pathways and interference with cell cycle regulation .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Interaction studies have focused on:

  • Binding Affinity : The compound's ability to bind to specific receptors or enzymes is crucial for its therapeutic effects. For instance, some pyrrole derivatives have been shown to inhibit norepinephrine reuptake, making them potential candidates for treating neurological disorders .
  • Target Identification : Research into the mechanism of action includes identifying targets such as MmpL3 in Mycobacterium tuberculosis, which is critical for developing anti-TB agents .

Case Studies

Several studies highlight the biological activity of pyrrole derivatives similar to this compound:

  • Anti-Tuberculosis Activity : A study reported the design and synthesis of pyrrole-2-carboxamides that demonstrated potent anti-TB activity with minimal cytotoxicity. The structure–activity relationship (SAR) indicated that specific substitutions could significantly enhance efficacy against drug-resistant strains .
  • Cancer Cell Inhibition : Another investigation into related compounds revealed that certain pyrrole derivatives could effectively inhibit breast cancer cell proliferation and induce apoptosis through targeted interactions with fibroblast growth factor receptors (FGFRs) .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains; potential for drug resistance
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
Target InteractionBinds to MmpL3; inhibits norepinephrine reuptake
Structure-Activity RelationshipModifications enhance potency against specific diseases

Q & A

Q. How can researchers optimize the synthesis of 4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide?

Methodological Answer: Optimization involves systematic variation of reaction parameters, including solvent polarity, temperature, and catalyst selection. For example, demonstrates the use of CD3OD as a solvent for NMR characterization, suggesting deuterated solvents enhance analytical clarity. Reaction yields can be improved by monitoring intermediates via LCMS (e.g., 99.86% purity achieved in analogous pyrrole-carboxamide syntheses) . Key steps include:

  • Purification: Column chromatography or recrystallization to isolate the target compound.
  • Catalyst Screening: Testing bases like triethylamine (TEA) to enhance acylation efficiency.
  • Yield Tracking: Use HPLC (e.g., 97.24% purity reported in ) to validate purity at each step.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (400 MHz, CD3OD) resolves acetyl and methoxypropyl groups (δ 2.21 ppm for methyl, δ 3.95 ppm for methoxy) .
  • Mass Spectrometry: ESIMS (e.g., m/z 364.2 [M+1] in ) confirms molecular weight.
  • Chromatography: LCMS and HPLC () ensure purity >95%.
  • X-ray Crystallography: For structural confirmation (see for analogous pyrrole derivatives).

Q. How can preliminary biological activity be assessed?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based protocols (e.g., ’s pyrazole derivatives).
  • Cytotoxicity Screening: MTT assays on cancer cell lines (IC50 values).
  • Receptor Binding Studies: Radioligand displacement assays (e.g., ’s use in receptor-binding analogs).

Advanced Research Questions

Q. How can computational models enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use tools like Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., docking into kinase active sites).
  • Machine Learning (ML): Train models on datasets like PubChem () to predict solubility or toxicity.

Example Workflow:

Generate 3D conformers using RDKit.

Perform DFT optimization (B3LYP/6-31G*).

Docking with AutoDock Vina into target proteins.

Q. How should researchers resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

Methodological Answer:

  • Reproducibility Checks: Standardize protocols (e.g., ’s factorial design to isolate variables).
  • Meta-Analysis: Compare datasets from PubChem () and patents () to identify confounding factors (e.g., solvent effects).
  • Cross-Validation: Use orthogonal assays (e.g., SPR vs. ITC for binding affinity).

Case Study: and report differing yields for similar syntheses. Investigate catalyst purity or reaction time disparities.

Q. What strategies enable robust structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Library Synthesis: Modify substituents (e.g., replace methoxypropyl with cyclopropylamide in ).
  • Pharmacophore Mapping: Identify critical motifs (e.g., acetyl group’s role in hydrogen bonding).
  • Data Integration: Merge bioactivity data (IC50) with computational descriptors (logP, polar surface area) .

Q. How can reaction mechanisms be elucidated for novel derivatives?

Methodological Answer:

  • Isotopic Labeling: Track ¹³C or ²H in intermediates (e.g., ’s use of deuterated solvents).
  • Kinetic Studies: Monitor progress via in-situ IR or Raman spectroscopy.
  • Theoretical Modeling: Calculate transition states using NEB (Nudged Elastic Band) methods .

Q. What advanced analytical methods are emerging for stability profiling?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat, light, and humidity; analyze degradants via HRMS ().
  • Microscopy: SEM/TEM to assess crystallinity (critical for bioavailability).
  • Stability-Indicating Assays: Develop UPLC methods with charged aerosol detection (CAD) for low-UV chromophores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.